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Abstract & Biological Context

Protein succination is a non-enzymatic, irreversible post-translational modification (PTM)
occurring when fumarate, a Krebs cycle intermediate, undergoes a Michael addition reaction
with the thiol group of cysteine residues.[1][2] This yields S-(2-succino)cysteine (2SC).[2][3][4]

Unlike enzymatic succinylation (lysine modification), succination is driven by "carbon stress"—
specifically the accumulation of fumarate due to mitochondrial dysfunction, such as in
Fumarate Hydratase (FH) deficient renal cancer or diabetic adipocytes. Because 2SC is stable
and irreversible, it serves as a cumulative biomarker of mitochondrial stress. However, its low
stoichiometry and the high reactivity of cysteine make site-specific identification challenging
without rigorous chemical controls.

This guide details a Mass Spectrometry-based workflow for the unambiguous identification of
2SC sites, prioritizing the preservation of the endogenous modification while blocking artifactual
thiol reactivity.

Principle of Assay
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The core challenge in identifying 2SC sites is distinguishing endogenous succination from free
thiols or other cysteine oxidations. The protocol relies on a "Negative Selection" logic:

e Lysis & Blocking: Free (unmodified) thiols are immediately alkylated (blocked) during lysis
with N-ethylmaleimide (NEM) or lodoacetamide (IAA).

o Digestion: Proteins are digested into peptides.

e Enrichment (Optional but Recommended): Succinated peptides are enriched using anti-2SC
affinity purification.

o Detection: LC-MS/MS identifies the specific mass shift of +116.01 Da on cysteine residues
that were not alkylated by the blocking agent.

Chemical Mechanism (DOT Diagram)
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Figure 1: Mechanism of protein succination via Michael addition of fumarate to a cysteine thiol.

Experimental Protocol
Phase 1: Sample Preparation & Thiol Blocking (Critical)

Objective: Solubilize proteins while preventing artificial oxidation or new succination events.
Reagents:

e Lysis Buffer: 8M Urea, 50 mM Tris-HCI (pH 8.0), 150 mM NaCl, Phosphatase/Protease
Inhibitors.
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» Blocking Agent: 50 mM N-ethylmaleimide (NEM) OR 50 mM lodoacetamide (I1AA).

o Note: IAAis preferred if using standard MaxQuant workflows as it is the standard
alkylation; however, NEM is more specific for free thiols at lower pH. For this protocol, we
use IAA to simplify the MS search space (Unmodified Cys = Carbamidomethyl; Succinated
Cys = +116).

Protocol:

Harvest: Wash cells/tissue 3x with ice-cold PBS to remove extracellular fumarate.

Lysis: Resuspend pellet in Lysis Buffer containing 50 mM IAA.

o Why? High concentration IAA ensures rapid blocking of all free thiols before they can react
with endogenous fumarate released during lysis.

Incubation: Incubate in the dark at room temperature for 30 minutes.

Quenching: Add DTT (final conc. 20 mM) to quench unreacted IAA.

o Note: This step prevents over-alkylation of N-termini or Lysines.

Precipitation: Perform Methanol/Chloroform precipitation to remove urea, excess IAA, and
lipids. Resuspend protein pellet in 50 mM Ammonium Bicarbonate (pH 8.0).

Phase 2: Digestion

e Quantification: Measure protein concentration (BCA Assay).
o Digestion: Add Sequencing Grade Trypsin (Ratio 1:50 enzyme:protein).
 Incubation: Digest overnight at 37°C with shaking.

o Cleanup: Desalt peptides using C18 Sep-Pak cartridges. Lyophilize peptides to dryness.

Phase 3: Enrichment Strategy (The "Gold Standard")

Because succination is low-abundance (often <1% occupancy), direct shotgun proteomics may
miss key sites. Enrichment is highly recommended.
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Option A: Anti-2SC Affinity Enrichment (Recommended)

Bead Prep: Conjugate polyclonal anti-2SC antibodies (e.g., from commercially validated
sources) to Protein A/G magnetic beads.

e Binding: Reconstitute peptides in IP Buffer (50 mM Tris, 150 mM NacCl, pH 7.4). Incubate
with anti-2SC beads for 4 hours at 4°C.

e Washing: Wash beads 3x with IP Buffer, 2x with water (to remove salts).
o Elution: Elute peptides with 0.15% TFA (Trifluoroacetic acid).
Option B: Deep Fractionation (If Antibody unavailable)

» Fractionate peptides using High-pH Reversed-Phase Chromatography (bRP) into 12-24
fractions.

» Analyze each fraction separately to increase depth of coverage.

Phase 4: LC-MS/MS Acquisition

Instrument: Orbitrap Exploris 480 or Eclipse (Thermo) / timsTOF Pro (Bruker). Column: C18
ReproSil-Pur (1.9 pum), 25-50 cm length.

Method Parameters:
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Parameter Setting Rationale

Sufficient separation for
Gradient 90-120 min hydrophilic succinated
peptides.

High resolution needed to

MS1 Resolution 120,000 distinguish overlapping
isotopes.
MS?2 Isolation 1.6 m/z Standard isolation window.

Higher energy collisional
Fragmentation HCD (28-30 NCE) dissociation generates distinct
bly ions.

| Dynamic Exclusion | 30-45 s | Prevent resampling of abundant non-modified peptides. |

Bioinformatics & Data Analysis

This is the validation step. You must configure the search engine to distinguish the specific

mass shift.

Search Engine: MaxQuant, Proteome Discoverer (Sequest HT), or MSFragger.
Configuration:

» Fixed Modifications: Carbamidomethyl (C) [+57.0215 Da][5]

o Wait: If you used IAA to block free thiols, this is "Fixed". However, succinated cysteines
cannot be carbamidomethylated.

o CORRECT SETUP: Set Carbamidomethyl (C) as a Variable Modification.
» Variable Modifications:
o S-(2-succino)cysteine (2SC): Specific shift of +116.011 Da on Cysteine.

o Oxidation (M).
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o Acetyl (Protein N-term).[5]
o Filter Logic:

o A peptide cannot have both Carbamidomethyl (+57) and Succination (+116) on the same
cysteine residue.

o Validate site localization probability > 0.75 (Class | sites).

Workflow Diagram (DOT)
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Figure 2: Step-by-step proteomics workflow for identifying 2SC sites.
Troubleshooting & Quality Control (Self-Validation)
To ensure the data is trustworthy (E-E-A-T), apply these validation steps:
e The "Shift" Check:
o Succination adds C4H404. The monoisotopic mass addition is 116.0110 Da.

o Common False Positive: Ubiquitination (Gly-Gly) leaves a remnant of +114.04 Da. Ensure
your mass accuracy (<5 ppm) distinguishes 116.01 from 114.04.

o Diagnostic lons:

o Succinated peptides often show a neutral loss of the succinyl group or specific immonium
ions, though this is less reliable than the precursor mass shift.

« Differential Alkylation Control:

o

Run a control sample where you treat lysate with NEM (adds +125 Da) instead of I1AA.

Real 2SC sites will still be +116 Da.

o

[¢]

Free thiols will shift from +57 (IAA) to +125 (NEM).

[e]

If a site is +116 in both samples, it is a bona fide endogenous succination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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